The synthesis of 6-fluoro-2-(oxiran-2-yl)chroman typically begins with enantiomerically pure 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid. [, ] This starting material undergoes a series of reactions, including esterification, reduction, and epoxidation, to yield a mixture of two stereoisomers: (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman and (R)-6-fluoro-2-[(R)-oxiran-2-yl]chroman. [] These stereoisomers can be separated using column chromatography. [] Similarly, starting with (S)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid leads to the formation of the (S,R) isomer. []
X-ray structure analysis has been crucial in determining the absolute configuration of 6-fluoro-2-(oxiran-2-yl)chroman stereoisomers. [] The analysis revealed that the solid obtained from the synthesis starting with (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid corresponded to the (R,S) isomer. [] This finding allowed for the assignment of absolute configurations to all four stereoisomers. []
6-fluoro-2-(oxiran-2-yl)chroman, due to its epoxide functionality, is susceptible to ring-opening reactions. [] This reactivity allows for the introduction of various nucleophiles at the 2-position of the chroman ring, expanding the molecule's structural diversity and potential for further modifications. For example, reacting the epoxide with benzylamine can yield (R)-2-(benzylamino)-1-((S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol. []
6-Fluoro-2-(oxiran-2-yl)chroman serves as a crucial intermediate in synthesizing nebivolol. [] Nebivolol is a β1-adrenergic receptor blocker used to treat hypertension. [] The development of efficient synthetic routes to 6-fluoro-2-(oxiran-2-yl)chroman has enabled the large-scale production of enantiomerically pure nebivolol. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7